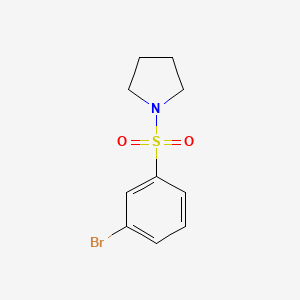

1-((3-溴苯基)磺酰)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

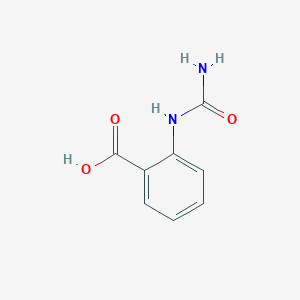

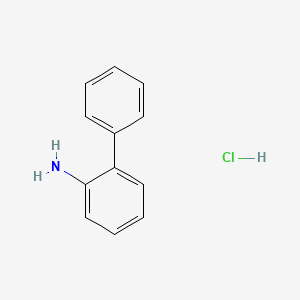

The compound "1-((3-Bromophenyl)sulfonyl)pyrrolidine" is a chemical species that can be inferred to have a pyrrolidine ring, a sulfonamide group, and a bromophenyl moiety. This structure suggests that it could be a versatile intermediate in organic synthesis, potentially useful in the construction of various enantiomerically pure compounds, as indicated by the utility of related chiral pyrrolidinyl sulfonamides .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions with activated bromides and 1,3-dicarbonyl compounds, as seen in the production of chiral pyrrolidinyl sulfonamides . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and chlorophenylsulfonyl-substituted pyrrolidines has been reported, which proceeds under mild conditions . These methods could potentially be adapted for the synthesis of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" is not directly reported, the crystal structure of a related bromophenyl compound has been determined by X-ray diffraction, providing insights into the possible configuration and stereochemistry of bromophenyl-containing compounds . The molecular structure of such compounds is crucial for understanding their reactivity and the mechanisms of their formation.

Chemical Reactions Analysis

Compounds with a sulfonamide group, such as "1-((3-Bromophenyl)sulfonyl)pyrrolidine," can participate in various chemical reactions. For instance, sulfonamides have been used in cross-coupling reactions with bromopyridines catalyzed by copper complexes . Moreover, phenyl α-bromovinyl sulfone, which shares structural similarities with the compound , has been shown to undergo cycloadditions with azomethine ylides, leading to pyrrolidine derivatives . These reactions highlight the potential reactivity of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" in forming new bonds and generating complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" can be inferred from related compounds. Sulfonamides typically have distinct solubility profiles and can form hydrogen bonds due to the presence of the sulfonyl group . The presence of the bromophenyl group may also influence the compound's boiling point, density, and refractive index, as seen in other brominated aromatic compounds . These properties are essential for the purification and characterization of the compound and for predicting its behavior in different environments.

科学研究应用

药物化学应用

选择性RORγt逆激动剂:该化合物已被用于开发选择性、口服活性的RORγt逆激动剂。这些激动剂表现出高选择性和理想的药代动力学特性,在药效动力学模型和治疗应用中显示出潜力 (Duan et al., 2019)。

抗微生物活性:一些1-((3-溴苯基)磺酰)吡咯烷的衍生物显示出显著的抗微生物活性,表明在开发新的抗微生物剂中具有潜在用途 (Zareef et al., 2008)。

对映选择性溴氨环化:该化合物已被用于对映选择性溴氨环化,导致对映富集的吡咯烷的制备,这些吡咯烷可以进一步氧化成内酰胺。这突显了它在合成手性化合物中的作用 (Zhou et al., 2011)。

材料科学应用

- 高度发光聚合物:1-((3-溴苯基)磺酰)吡咯烷的衍生物已被纳入聚合物中,创造出高度发光材料,展示了在光学和电子应用中的潜力 (Zhang & Tieke, 2008)。

有机合成应用

四氢吡啶衍生物的合成:该化合物已参与合成磺化四氢吡啶衍生物,展示了其在创建多样有机结构中的实用性 (An & Wu, 2017)。

催化对映选择性环加成:它在对映选择性催化1,3-二极环加成中起作用,与乙烯磺酮亚甲基叶烯共轭体的反应,有助于合成对映富集的3-磺酰基环加成物 (Llamas, Gómez Arrayás, & Carretero, 2006)。

属性

IUPAC Name |

1-(3-bromophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKQVHXBDTCPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428438 |

Source

|

| Record name | 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromophenyl)sulfonyl)pyrrolidine | |

CAS RN |

214210-14-7 |

Source

|

| Record name | 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)